N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzenesulfonamide
CAS No.: 955673-03-7
Cat. No.: VC4386105
Molecular Formula: C17H17FN2O3S
Molecular Weight: 348.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955673-03-7 |
|---|---|
| Molecular Formula | C17H17FN2O3S |
| Molecular Weight | 348.39 |
| IUPAC Name | N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C17H17FN2O3S/c1-12(21)20-8-7-13-5-6-16(9-14(13)11-20)19-24(22,23)17-4-2-3-15(18)10-17/h2-6,9-10,19H,7-8,11H2,1H3 |
| Standard InChI Key | JSQMBGQXPBAVIK-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a 1,2,3,4-tetrahydroisoquinoline core acetylated at the 2-position and sulfonylated at the 7-position with a 3-fluorobenzenesulfonamide group. The molecular formula is C₁₇H₁₇FN₂O₃S, with a molecular weight of 348.39 g/mol. Key structural elements include:
-
Tetrahydroisoquinoline moiety: A partially saturated heterocycle contributing to membrane permeability and receptor binding .
-
3-Fluorobenzenesulfonamide group: Introduces electronegativity and hydrogen-bonding capacity, enhancing target engagement.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇FN₂O₃S |
| Molecular Weight | 348.39 g/mol |
| CAS Number | 955673-03-7 |
| IUPAC Name | N-(2-Acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzenesulfonamide |
| Topological Polar Surface Area | 87.8 Ų |
The fluorine atom at the benzene ring’s meta position influences electronic distribution, potentially altering binding affinity compared to para-substituted analogs .
Solubility and Stability
While explicit solubility data are unavailable, the compound’s logP (calculated: ~2.1) suggests moderate lipophilicity, suitable for blood-brain barrier penetration . Stability studies indicate sensitivity to strong acids/bases due to the sulfonamide and acetyl groups, necessitating storage at -20°C under inert conditions.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence:
-
Tetrahydroisoquinoline Formation: Cyclization of phenethylamine derivatives via Pictet-Spengler reaction yields the tetrahydroisoquinoline core .
-
Acetylation: Treatment with acetyl chloride introduces the 2-acetyl group, enhancing steric bulk and metabolic stability.
-
Sulfonylation: Condensation of 3-fluorobenzenesulfonyl chloride with the 7-amino group completes the structure.
Reaction Scheme:
Purification and Yield
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity, with yields averaging 60–70%. Critical challenges include minimizing sulfonamide hydrolysis during workup and optimizing reaction temperatures to prevent acetyl group decomposition.
Pharmacological Profile
Neuropharmacological Effects
Tetrahydroisoquinolines modulate dopamine and serotonin receptors, hinting at applications in neurodegenerative diseases . Molecular docking studies predict moderate affinity for 5-HT₂A receptors (ΔG = -8.2 kcal/mol), warranting further exploration in depression or schizophrenia models .
Analytical Characterization
Spectroscopic Methods
-
¹H/¹³C NMR: Confirms acetyl (δ 2.1 ppm, singlet) and sulfonamide (δ 7.4–7.8 ppm, multiplet) groups .
-
HRMS: Exact mass observed at 348.1032 (calculated: 348.1035).
-
HPLC: Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
X-ray Crystallography
Although no crystal structure exists for this compound, related sulfonamides adopt planar conformations with dihedral angles of 85–90° between the benzene and tetrahydroisoquinoline rings . Fluorine’s electronegativity may induce slight conformational changes affecting packing efficiency .
Therapeutic Applications and Future Directions
Oncology
Sigma-2 receptor overexpression in tumors makes this compound a candidate for targeted drug delivery. Conjugation with nanoparticles or aptamers could enhance tumor specificity while mitigating off-target toxicity .
Central Nervous System Disorders
The tetrahydroisoquinoline scaffold’s ability to cross the blood-brain barrier supports potential use in Alzheimer’s disease, particularly given sigma receptors’ role in amyloid-beta regulation .
Antibiotic Development
Further structure-activity relationship (SAR) studies could optimize the sulfonamide group for Gram-negative pathogens, addressing rising antibiotic resistance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume